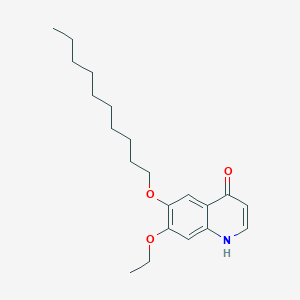
6-(Decyloxy)-7-ethoxyquinolin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Decyloxy)-7-ethoxyquinolin-4-ol: is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Decyloxy)-7-ethoxyquinolin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyquinoline, decyl bromide, and ethyl bromide.
Etherification: The first step involves the etherification of 4-hydroxyquinoline with decyl bromide in the presence of a base like potassium carbonate to form 6-(Decyloxy)quinolin-4-ol.
Ethoxylation: The next step is the ethoxylation of the intermediate product with ethyl bromide under basic conditions to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: 6-(Decyloxy)-7-ethoxyquinolin-4-ol can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the decyloxy or ethoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic transformations.
Material Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific properties.
Biology:
Antimicrobial Activity: Quinoline derivatives, including 6-(Decyloxy)-7-ethoxyquinolin-4-ol, have shown potential as antimicrobial agents against a range of bacterial and fungal pathogens.
Anticancer Research: The compound is being investigated for its potential anticancer properties, particularly its ability to inhibit certain cancer cell lines.
Medicine:
Drug Development: Due to its biological activity, the compound is a candidate for drug development, particularly in the areas of infectious diseases and cancer therapy.
Industry:
Agriculture: It can be used in the development of agrochemicals, such as pesticides and herbicides, due to its bioactive properties.
Cosmetics: The compound may be used in cosmetic formulations for its potential antioxidant and antimicrobial properties.
作用机制
The mechanism of action of 6-(Decyloxy)-7-ethoxyquinolin-4-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to the modulation of their activity.
Pathways Involved: It may influence various cellular pathways, including those involved in oxidative stress, apoptosis, and cell proliferation. For example, its antimicrobial activity could be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes.
相似化合物的比较
- 6-(Benzyloxy)-7-ethoxyquinolin-4-ol
- 6-(Hexyloxy)-7-ethoxyquinolin-4-ol
- 6-(Octyloxy)-7-ethoxyquinolin-4-ol
Comparison:
- Structural Differences: The primary difference lies in the length and nature of the alkoxy substituent at the 6-position. These variations can influence the compound’s solubility, reactivity, and biological activity.
- Unique Features: 6-(Decyloxy)-7-ethoxyquinolin-4-ol, with its decyloxy group, may exhibit enhanced lipophilicity and membrane permeability compared to its shorter-chain analogs. This can result in improved bioavailability and efficacy in certain applications.
属性
分子式 |
C21H31NO3 |
|---|---|
分子量 |
345.5 g/mol |
IUPAC 名称 |
6-decoxy-7-ethoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C21H31NO3/c1-3-5-6-7-8-9-10-11-14-25-20-15-17-18(16-21(20)24-4-2)22-13-12-19(17)23/h12-13,15-16H,3-11,14H2,1-2H3,(H,22,23) |
InChI 键 |
LMRHKSCZHPQSHG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCOC1=C(C=C2C(=C1)C(=O)C=CN2)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


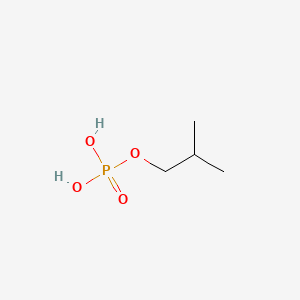

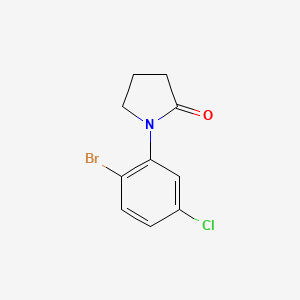
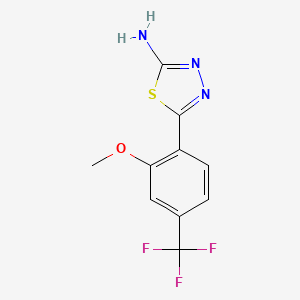
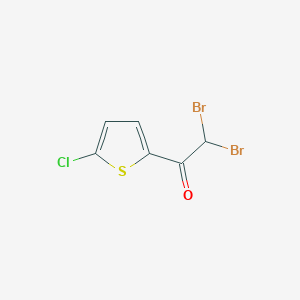

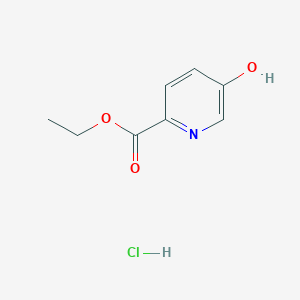
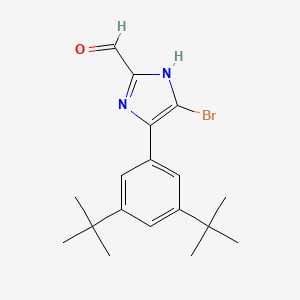
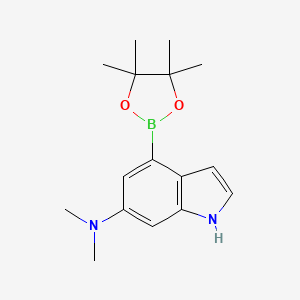

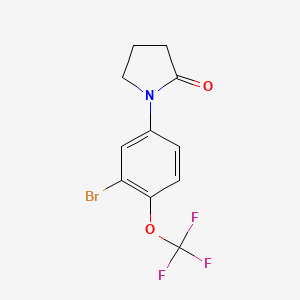

![Methyl 3-[4-(tert-Butyl)phenyl]-2-oxopropanoate](/img/structure/B13693492.png)

